molecular formula C24H20O3 B11154809 7-(benzyloxy)-6-ethyl-4-phenyl-2H-chromen-2-one

7-(benzyloxy)-6-ethyl-4-phenyl-2H-chromen-2-one

Cat. No.: B11154809
M. Wt: 356.4 g/mol
InChI Key: NWPCKSFHOQPJLK-UHFFFAOYSA-N
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Description

7-(benzyloxy)-6-ethyl-4-phenyl-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-ones This compound is characterized by its unique structure, which includes a benzyloxy group at the 7th position, an ethyl group at the 6th position, and a phenyl group at the 4th position of the chromen-2-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(benzyloxy)-6-ethyl-4-phenyl-2H-chromen-2-one can be achieved through several synthetic routes. One common method involves the condensation of 4-hydroxycoumarin with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting intermediate is then subjected to further reactions to introduce the ethyl and phenyl groups at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification by recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

7-(benzyloxy)-6-ethyl-4-phenyl-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can undergo reduction reactions to form alcohols or other reduced derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl ring, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group may yield benzaldehyde or benzoic acid, while reduction may produce benzyl alcohol.

Scientific Research Applications

7-(benzyloxy)-6-ethyl-4-phenyl-2H-chromen-2-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-(benzyloxy)-6-ethyl-4-phenyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in oxidative stress or inflammation, leading to its observed biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(benzyloxy)-6-ethyl-4-phenyl-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C24H20O3

Molecular Weight

356.4 g/mol

IUPAC Name

6-ethyl-4-phenyl-7-phenylmethoxychromen-2-one

InChI

InChI=1S/C24H20O3/c1-2-18-13-21-20(19-11-7-4-8-12-19)14-24(25)27-23(21)15-22(18)26-16-17-9-5-3-6-10-17/h3-15H,2,16H2,1H3

InChI Key

NWPCKSFHOQPJLK-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1OCC3=CC=CC=C3)OC(=O)C=C2C4=CC=CC=C4

Origin of Product

United States

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